3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethoxy)phenyl]urea is a synthetic compound known for its unique structural features and biological activities. The molecule is characterized by its fused furan and pyridazinone rings, linked via a propyl chain to a phenyl urea moiety bearing a trifluoromethoxy group. This structural configuration confers significant chemical stability and reactivity, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. The process may include:
Preparation of the furan-2-yl component: : Furan can be synthesized through a series of cyclization reactions, often starting from furfural or similar precursors.
Formation of the pyridazinone ring: : This involves condensation reactions where appropriate precursors are subjected to cyclization under heat and catalysis to yield the pyridazinone structure.
Linking via the propyl chain: : A propylation step, often involving alkyl halides and base catalysts, links the furan and pyridazinone components.
Formation of the phenyl urea: : Finally, the phenyl group substituted with a trifluoromethoxy group is coupled with a urea derivative to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques, allowing for more efficient and controlled production. Reaction conditions such as temperature, pressure, solvent choice, and catalysts are optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Conversion of the furan ring to a more oxidized state.
Reduction: : Possible reduction of the pyridazinone ring, altering its electronic properties.
Substitution: : Various substitutions can occur at the furan, pyridazinone, and phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate or chromium trioxide for oxidation.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substituents: : Organolithium reagents or Grignard reagents for substitution reactions.
Major Products Formed
The major products vary depending on the specific reaction and conditions but may include oxidized or reduced forms of the parent compound, as well as various substituted derivatives.
Scientific Research Applications
3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethoxy)phenyl]urea has been investigated in several scientific domains:
Chemistry: : As a versatile intermediate in organic synthesis and material science.
Biology: : Studied for its potential as an enzyme inhibitor or as a ligand in protein binding studies.
Medicine: : Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: : Used in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. It may:
Inhibit enzyme activity: : Binding to active sites of enzymes and altering their activity.
Modulate signaling pathways: : Interacting with receptors or other proteins involved in cellular signaling.
Affect gene expression: : Influencing transcription factors or other regulatory proteins to alter gene expression profiles.
Comparison with Similar Compounds
When compared with similar compounds, 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethoxy)phenyl]urea stands out due to its unique structural features and reactivity. Similar compounds include:
3-(furan-2-yl)pyridazin-6-one derivatives: : Lacking the propyl and phenyl urea components, these compounds show different reactivity and biological activity.
Phenyl urea compounds: : Such as phenylurea herbicides, which have different substituents and thus different modes of action and uses.
Trifluoromethoxyphenyl derivatives: : Compounds like 4-(trifluoromethoxy)aniline, which differ significantly in their chemical behavior and applications.
Ultimately, the uniqueness of this compound lies in its combined structural elements, enabling a broad spectrum of scientific and industrial applications.
Properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O4/c20-19(21,22)30-14-6-4-13(5-7-14)24-18(28)23-10-2-11-26-17(27)9-8-15(25-26)16-3-1-12-29-16/h1,3-9,12H,2,10-11H2,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGJKOOWDLRBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.